Rimacalib

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: El potencial de Rimacalib como inhibidor de CaMKII lo convierte en un elemento valioso para estudiar las vías de señalización de las cinasas y el desarrollo de fármacos.

Biología: Los investigadores exploran sus efectos sobre los procesos celulares, incluyendo el crecimiento celular, la diferenciación y la apoptosis.

Medicina: Más allá de la artritis reumatoide, las propiedades antiinflamatorias de this compound pueden tener aplicaciones terapéuticas más amplias.

Industria: Su uso en el descubrimiento y desarrollo de fármacos podría afectar a la investigación farmacéutica.

Mecanismo De Acción

- Rimacalib inhibe CaMKII, que participa en las vías de señalización dependientes del calcio.

- Los objetivos moleculares incluyen las isoformas de CaMKII (α, β, γ, δ), que regulan funciones celulares como la contractilidad cardíaca, la plasticidad sináptica y la expresión génica.

- Las vías exactas afectadas por this compound necesitan mayor investigación.

Análisis Bioquímico

Biochemical Properties

Rimacalib functions as an inhibitor of CaMKII, an enzyme that is pivotal in regulating calcium signaling pathways within cells. By inhibiting CaMKII, this compound can modulate various biochemical reactions. CaMKII is involved in processes such as synaptic plasticity, learning, memory, and chronic inflammatory pain . This compound’s interaction with CaMKII involves binding to the enzyme, thereby preventing its activation and subsequent phosphorylation of target proteins .

Cellular Effects

This compound has been shown to influence several cellular processes. In cardiomyocytes, this compound reduces sarcoplasmic reticulum (SR) calcium leak, which is associated with arrhythmogenesis and heart failure remodeling . This reduction in calcium leak helps in stabilizing cellular calcium levels, thereby improving cardiac function. Additionally, this compound has been observed to suppress spontaneous arrhythmogenic calcium release events, which are critical in maintaining proper cardiac rhythm .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CaMKII, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in calcium signaling pathways. By blocking CaMKII activity, this compound can modulate gene expression and cellular metabolism, leading to its therapeutic effects in conditions like rheumatoid arthritis and potentially cardiac diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has demonstrated stability and sustained inhibition of CaMKII activity over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing SR calcium leak and preventing arrhythmogenic events without negatively impacting overall cellular function

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses of this compound have been effective in reducing inflammation and improving cardiac function without significant adverse effects. Higher doses may lead to toxicity and adverse effects, highlighting the importance of optimizing dosage for therapeutic use . Studies have shown that this compound can achieve therapeutic benefits at specific dosage thresholds, but exceeding these thresholds can result in detrimental effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium signaling. By inhibiting CaMKII, this compound affects the phosphorylation state of various proteins involved in calcium homeostasis. This inhibition can alter metabolic flux and influence the levels of metabolites associated with calcium signaling pathways

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to CaMKII and other cellular components. This compound’s localization within cells is crucial for its inhibitory effects on CaMKII and subsequent modulation of calcium signaling . Detailed studies on its transport mechanisms and distribution patterns are ongoing.

Subcellular Localization

This compound’s subcellular localization is primarily associated with regions where CaMKII is active, such as the sarcoplasmic reticulum in cardiomyocytes. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective inhibition of CaMKII activity . Understanding the precise subcellular localization of this compound is essential for optimizing its therapeutic potential.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Rimacalib no están ampliamente disponibles en la literatura. se sintetiza a través de procesos químicos en el laboratorio.

- Los métodos de producción industrial son propietarios, y la información detallada puede estar restringida debido a intereses comerciales.

Análisis De Reacciones Químicas

- Es probable que Rimacalib se someta a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. los reactivos precisos y las condiciones permanecen sin revelar.

- Los principales productos formados durante estas reacciones no están explícitamente documentados.

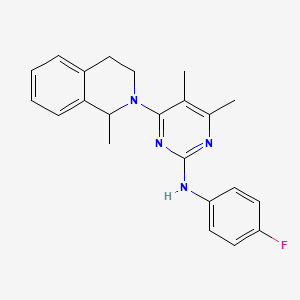

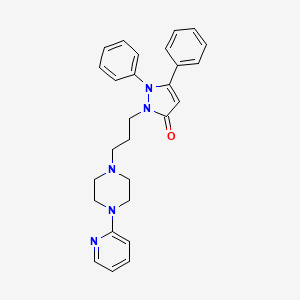

Comparación Con Compuestos Similares

- La singularidad de Rimacalib radica en su inhibición específica de CaMKII.

- Los compuestos similares incluyen otros inhibidores de cinasas, pero la selectividad de this compound para CaMKII lo diferencia.

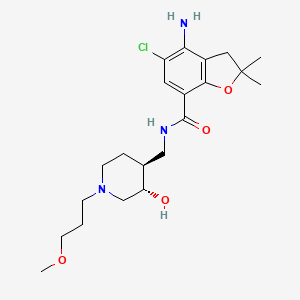

Propiedades

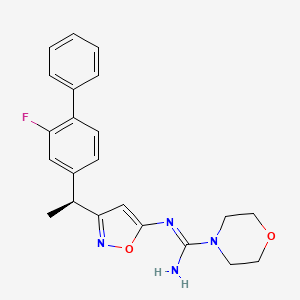

IUPAC Name |

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTIJGWONQOOLC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215174-50-8 | |

| Record name | Rimacalib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimacalib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIMACALIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

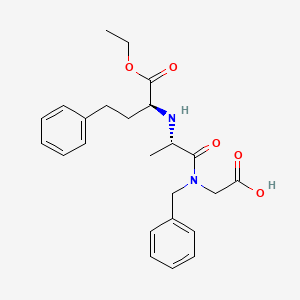

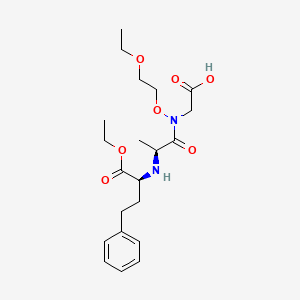

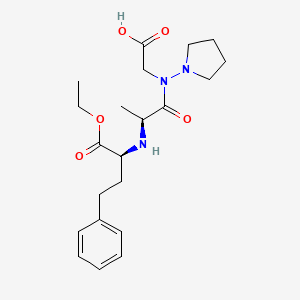

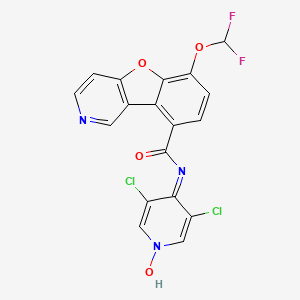

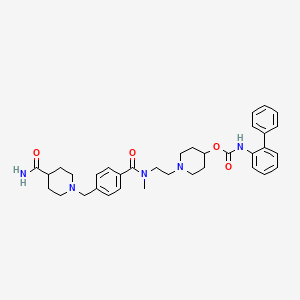

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

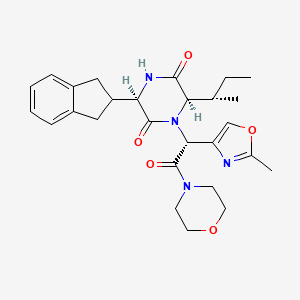

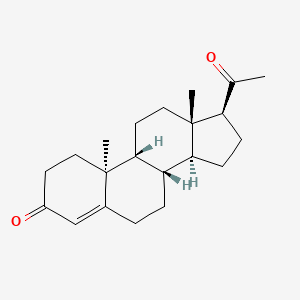

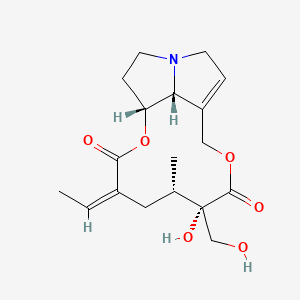

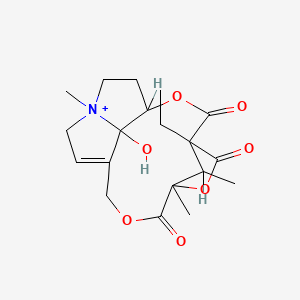

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.